molecular formula C12H9NO4 B5624654 6-methyl-2,4-quinolinedicarboxylic acid

6-methyl-2,4-quinolinedicarboxylic acid

Cat. No.: B5624654
M. Wt: 231.20 g/mol
InChI Key: LWRZYXIASIYEAT-UHFFFAOYSA-N
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Description

6-methyl-2,4-quinolinedicarboxylic acid is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of carboxylic acid groups at positions 2 and 4, along with a methyl group at position 6, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing quinoline derivatives, including 6-methyl-2,4-quinolinedicarboxylic acid, involves the Pfitzinger reaction. This reaction typically involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions to yield quinoline-2,4-dicarboxylic acid

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of rare-earth metal catalysts in aqueous conditions are preferred for their efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,4-quinolinedicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-methyl-2,4-quinolinedicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2,4-quinolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. The compound may also interact with bacterial enzymes, disrupting their metabolic processes and leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2,4-quinolinedicarboxylic acid is unique due to the presence of both carboxylic acid groups and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

6-methylquinoline-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRZYXIASIYEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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